4-Phenethyl-furan-2-carbaldehyde
Description
4-Phenethyl-furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a phenethyl group (–CH₂CH₂C₆H₅) substituted at the 4-position of the furan ring. Below, we compare it with structurally related furan-2-carbaldehyde derivatives documented in recent literature and commercial databases.
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(2-phenylethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
InChI Key |
SUAKVCDYDUALQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=COC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 4-Phenethyl-furan-2-carbaldehyde and its analogs:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in , –CF₃ in ) increase electrophilicity of the aldehyde, making these compounds reactive in nucleophilic additions or condensations. Halogenated substituents (e.g., –Cl, –Br in ) enhance bioactivity and resistance to metabolic degradation, favoring medicinal applications. Alkyl/alkoxy chains (e.g., –CH₂OCH₃ in ) improve solubility in non-polar solvents but reduce thermal stability.
Nitro-substituted analogs (e.g., ) exhibit higher density and melting points due to strong intermolecular interactions.
Synthetic Utility :
- Compounds with halogen atoms (e.g., ) are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.
- Methoxy- or ethoxymethyl derivatives (e.g., ) serve as protecting groups for aldehydes in multi-step syntheses.
Pharmaceutical Intermediates
- 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde (CAS 68502-13-6) is extensively used in synthesizing antipsychotic and antiviral agents due to its balanced lipophilicity and stability .
- 5-(4-Trifluoromethylphenyl) derivatives (e.g., ) are leveraged in agrochemicals for their resistance to hydrolysis under acidic conditions.
Material Science
- Nitro-substituted furan aldehydes (e.g., ) act as photoinitiators in UV-curable resins, with the nitro group facilitating radical formation upon irradiation.
Analytical Data
- Purity and structural confirmation of these compounds rely on HPLC, GC-MS, and NMR (e.g., ). For instance, 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde (CAS 591224-05-4) is characterized by distinct ¹H-NMR peaks at δ 9.8 (aldehyde proton) and δ 7.4–7.6 (aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
